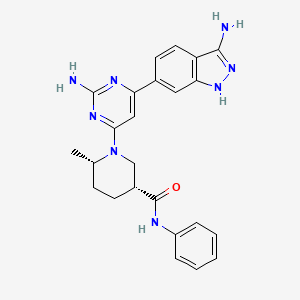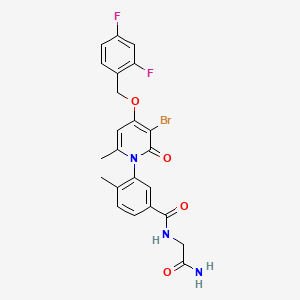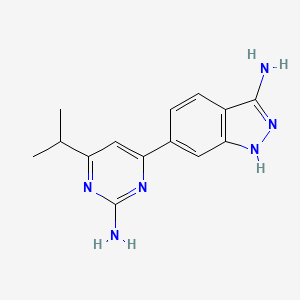
(3R,6S)-1-(2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl)-6-methyl-N-phenylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2283293 is a chemical compound that belongs to the family of 3-aminoindazoles. It has been identified as a potent inhibitor of the serine/threonine kinase STK17A, also known as DRAK1. This kinase is part of the death-associated protein kinase family and is involved in various cellular processes, including apoptosis and cell proliferation. Overexpression of DRAK1 has been linked to certain types of cancer, such as head and neck squamous cell carcinoma and glioblastoma multiforme .
Preparation Methods
The synthesis of GSK2283293 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine. These intermediates are then subjected to various reaction conditions to form the final compound. The overall yield of this process is approximately 26.8%, and the compound can be synthesized in large quantities with a purity of 99% .
Chemical Reactions Analysis
GSK2283293 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GSK2283293 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
GSK2283293 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a chemical probe to study the function of DRAK1 and other related kinases. In biology, it has been used to investigate the role of DRAK1 in cellular processes such as apoptosis and cell proliferation. In medicine, GSK2283293 is being explored as a potential therapeutic agent for the treatment of cancers that overexpress DRAK1. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting kinases .
Mechanism of Action
The mechanism of action of GSK2283293 involves the inhibition of the serine/threonine kinase DRAK1. By binding to the active site of the kinase, GSK2283293 prevents the phosphorylation of downstream targets, thereby inhibiting the signaling pathways involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells that overexpress DRAK1 .
Comparison with Similar Compounds
GSK2283293 is similar to other compounds in the 3-aminoindazole family, such as GSK2250882 and GKS2298859. These compounds also inhibit DRAK1 but differ in their potency and selectivity. For example, GSK2250882 has an IC50 value of 5.8 micromolar, while GSK2283293 has an IC50 value of 3.7 micromolar. The unique feature of GSK2283293 is its higher potency and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C24H26N8O |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(3R,6S)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H26N8O/c1-14-7-8-16(23(33)27-17-5-3-2-4-6-17)13-32(14)21-12-19(28-24(26)29-21)15-9-10-18-20(11-15)30-31-22(18)25/h2-6,9-12,14,16H,7-8,13H2,1H3,(H,27,33)(H3,25,30,31)(H2,26,28,29)/t14-,16+/m0/s1 |
InChI Key |
TXXYVBLFLGPQOR-GOEBONIOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid](/img/structure/B10786139.png)
![6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid](/img/structure/B10786153.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786158.png)
![4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786165.png)
![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10786166.png)
![2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786168.png)
![[3,5-bis(trifluoromethyl)phenyl]methyl (1~{S},5~{R})-6-[(1~{H}-benzotriazol-5-ylcarbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B10786174.png)
![N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786186.png)


![N-(1H-benzo[d][1,2,3]triazol-6-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine](/img/structure/B10786205.png)
![N-[6-(3-fluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10786207.png)
![5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide](/img/structure/B10786209.png)
![1-[(3-Methylphenyl)methyl]-7-morpholin-4-ylimidazo[1,2-a]pyrimidin-5-one](/img/structure/B10786210.png)
